REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11](=[CH2:16])[C:12]([O:14]C)=[O:13])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>O1CCCC1.O>[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11](=[CH2:16])[C:12]([OH:14])=[O:13])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
methyl 2-(quinolin-6-yl)acrylate
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC(=CC=C12)C(C(=O)OC)=C
|
Name
|
|
Quantity
|
65.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.1 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in a solution
|
Type
|
CUSTOM
|
Details
|
The organic layer was partitioned off
|
Type
|
WASH
|
Details
|
the aqueous layer washed with 500 mL of toluene
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer was then cooled with an ice bath
|
Type
|
ADDITION
|
Details
|
acidified by dropwise addition of concentrated HCl until a pH of 4.5
|
Type
|
CUSTOM
|
Details
|
resulting in a white precipitate
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for an additional 0.5 hour at 5° C
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
washed with methyl t-butyl ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC(=CC=C12)C(C(=O)O)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |